2-(3-Methoxypropoxy)ethan-1-ol
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Overview
Description
2-(3-Methoxypropoxy)ethan-1-ol is a versatile small molecule scaffold with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methoxypropoxy)ethan-1-ol typically involves the reaction of 3-methoxypropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Alkyl halides.
Scientific Research Applications
2-(3-Methoxypropoxy)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with a different alkoxy group.
2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-Methoxypropoxy)ethan-1-ol is unique due to its specific alkoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(3-methoxypropoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-4-2-5-9-6-3-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOSNBPOLUPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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